molecular formula C22H22N6O3S B6496371 4-ethoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 1013749-44-4

4-ethoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B6496371
CAS No.: 1013749-44-4
M. Wt: 450.5 g/mol
InChI Key: GPBRVDQVMAMEKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-ethoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a 3-methylpyrazole moiety and an ethoxy-substituted benzene sulfonamide group.

Properties

IUPAC Name

4-ethoxy-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3S/c1-3-31-19-8-10-20(11-9-19)32(29,30)27-18-6-4-17(5-7-18)23-21-12-13-22(25-24-21)28-15-14-16(2)26-28/h4-15,27H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBRVDQVMAMEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound is characterized by the following structural components:

  • Ethoxy group : Provides solubility and influences biological activity.
  • Sulfonamide moiety : Known for its antibacterial properties.
  • Pyrazole and pyridazine rings : Contribute to the compound's pharmacological effects.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions that include the formation of the pyrazole and pyridazine rings, followed by the introduction of the sulfonamide group. Specific methods may vary, but they often utilize standard organic synthesis techniques such as condensation reactions and nucleophilic substitutions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential efficacy against several pathogens and its influence on cellular mechanisms.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing sulfonamide groups have shown effectiveness against bacterial strains, including those resistant to conventional antibiotics.

Antileishmanial Activity

In a study assessing antileishmanial activity, related compounds demonstrated promising results against Leishmania species. The IC50 values for certain derivatives were reported as low as 0.059 mM, indicating strong activity against Leishmania infantum and Leishmania amazonensis .

CompoundIC50 (mM)Target Pathogen
4a0.070L. amazonensis
4b0.059L. infantum
4c0.065L. infantum

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar sulfonamides inhibit dihydropteroate synthase, a key enzyme in folate biosynthesis in bacteria.
  • Interference with Cell Signaling : The presence of pyrazole rings may affect signaling pathways involved in cell proliferation and apoptosis.

Case Studies

A notable study investigated the cardiovascular effects of sulfonamide derivatives using isolated rat heart models. The results indicated that certain derivatives could significantly lower perfusion pressure and coronary resistance, suggesting potential therapeutic applications in cardiovascular diseases .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares a sulfonamide backbone with several analogs, differing primarily in substituents on the aromatic rings and heterocyclic cores. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Sulfonamide Analogs
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity Notes
Target Compound Pyridazine + Pyrazole Ethoxy, 3-methylpyrazole Not reported Not reported Inferred potential bioactivity
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide Pyrazole 4-Chlorophenyl, methylpyrazole C16H14ClN3O2S Not reported Structural analog for crystallography studies
Example 53 () Pyrazolo[3,4-d]pyrimidine Fluoro, chromenone, isopropyl 589.1 (M+1) 175–178 Not explicitly stated
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide Pyrimidine Diethylamino, methoxy Not reported Not reported Likely kinase inhibitor scaffold

Key Observations:

  • Heterocyclic Core : The pyridazine-pyrazole combination in the target compound is distinct from pyrimidine- or pyrazole-only cores in analogs. Pyridazine may confer unique electronic properties affecting binding affinity .
  • Substituent Effects: Ethoxy vs. Fluorine Substitution: The fluoro-chromenone analog () highlights how electronegative groups can enhance metabolic stability .

Contradictions and Limitations

  • Data Gaps : Direct biological data for the target compound are absent in the evidence, requiring extrapolation from structural analogs.
  • Substituent Trade-offs : While ethoxy may improve lipophilicity, it could reduce solubility compared to polar groups (e.g., -OH or -COOH), a common challenge in sulfonamide drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.